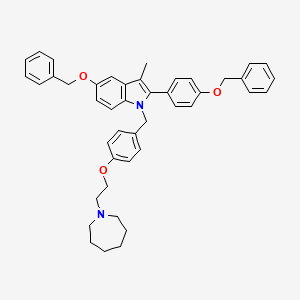

1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

Overview

Description

1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is a useful research compound. Its molecular formula is C44H46N2O3 and its molecular weight is 650.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (CAS No. 198480-21-6) is a complex indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to present a comprehensive overview of its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 654.872 g/mol. The structure features multiple aromatic rings and an azepane moiety, which may contribute to its biological properties.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the role of similar compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and cervical cancer cells . The mechanisms involved often include the inhibition of tubulin polymerization and interference with cell cycle progression.

Table 1: Summary of Anticancer Activities

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | Significant reduction in cell viability | |

| Cervical Cancer | Induction of mitotic blockage | Apoptosis observed in treated cells |

Neuropharmacological Effects

The azepane ring in the compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on anxiety and stress-related behaviors. Preliminary findings suggest that such derivatives may modulate serotonin receptors, which are crucial for mood regulation .

Table 2: Neuropharmacological Studies

| Study | Effect Assessed | Result |

|---|---|---|

| Anxiety Reduction | Significant decrease in anxiety-like behavior in animal models | |

| Serotonin Modulation | Altered serotonin receptor activity observed |

Case Studies

A notable case study involved the administration of related indole derivatives in xenograft models of cancer, where significant tumor regression was documented. These findings underscore the therapeutic potential of indole-based compounds in clinical settings, particularly for resistant cancer types .

Scientific Research Applications

Cancer Therapeutics

Recent studies have highlighted the role of indole derivatives, including this compound, in cancer therapy. The structural characteristics of indoles allow them to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival. For instance, compounds similar to this one have demonstrated significant DNA-binding affinities and cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

Neurological Disorders

The azepan moiety in the compound may confer neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit anxiolytic effects .

Antidiabetic Activity

There is emerging evidence that certain indole derivatives can act as agonists for free fatty acid receptors (FFAR), which play a crucial role in glucose metabolism. This compound's potential to normalize blood sugar levels positions it as a candidate for developing new antidiabetic therapies .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various indole derivatives demonstrated that compounds structurally related to 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, an azepan-containing indole derivative was shown to reduce neuroinflammation and improve cognitive function. This suggests that similar compounds could be developed for therapeutic use in neurodegenerative diseases.

Q & A

Q. What are the key structural features and functional groups of this compound that influence its reactivity and bioactivity?

Basic Research Question

The compound contains an indole core substituted with a benzyl group at position 1, benzyloxy groups at positions 5 and 2 (via a phenyl ring), a methyl group at position 3, and a 2-(azepan-1-yl)ethoxy moiety at the 4-position of the benzyl group. Critical functional groups include the azepane ring (a 7-membered amine ring), benzyl ethers, and the indole nitrogen. The benzyloxy groups enhance lipophilicity, potentially improving membrane permeability, while the azepane moiety may participate in hydrogen bonding or act as a pharmacophore in receptor interactions .

Methodological Insight :

- Structural Confirmation : Use -NMR and -NMR to assign proton and carbon environments, particularly for the azepane (δ ~2.6–3.2 ppm for N-CH) and benzyloxy aromatic protons (δ ~7.0–7.5 ppm). High-resolution mass spectrometry (HR-MS) confirms the molecular formula (e.g., CHNO) .

- Reactivity : The indole nitrogen and benzyl ethers may undergo alkylation or oxidation under specific conditions. Monitor via thin-layer chromatography (TLC) with iodine staining .

Q. How can researchers optimize the synthesis yield of this compound in multi-step reactions?

Advanced Research Question

The synthesis involves sequential alkylation, benzoylation, and etherification steps. Key challenges include steric hindrance from the bulky benzyl/azepane groups and competing side reactions (e.g., over-alkylation).

Methodological Recommendations :

- Stepwise Optimization :

- Benzoylation : Use benzoyl chloride in dry dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize hydrolysis .

- Azepane Introduction : Employ Mitsunobu conditions (e.g., DIAD, PPh) for the etherification of the hydroxyl intermediate with 2-(azepan-1-yl)ethanol. Monitor reaction progress via -NMR for the disappearance of the hydroxyl proton .

- Purification : Use flash chromatography (hexane:EtOAc gradient) to separate regioisomers. Final purity (>95%) can be confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What spectroscopic and computational methods are most effective for resolving structural ambiguities in derivatives of this compound?

Basic Research Question

Key Techniques :

- X-ray Crystallography : Resolves absolute configuration and confirms substituent positions (e.g., benzyloxy orientation). Requires high-quality single crystals grown via slow evaporation in EtOAc/hexane .

- 2D NMR (COSY, HSQC, HMBC) : Assigns coupling between the azepane’s methylene protons and adjacent groups. HMBC correlations can verify connectivity between the indole core and benzyloxy phenyl rings .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends. Compare computed -NMR shifts with experimental data to validate structures .

Q. How should discrepancies in reported biological activity data (e.g., IC50_{50}50 values) be addressed across studies?

Advanced Research Question

Discrepancies often arise from variations in assay conditions, cell lines, or compound purity.

Methodological Strategies :

- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., staurosporine for kinase inhibition). Replicate dose-response curves in triplicate .

- Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS). Impurities <0.1% can skew IC values .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC = −log(IC)). Apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are recommended for structural modification to enhance target selectivity while maintaining metabolic stability?

Advanced Research Question

Approaches :

- Substituent Engineering :

- Replace benzyloxy groups with bioisosteres (e.g., pyridyl ethers) to improve solubility without losing π-π stacking interactions .

- Introduce fluorine at the 3-methyl position to block cytochrome P450-mediated oxidation .

- Prodrug Design : Mask the azepane amine as a tert-butoxycarbonyl (Boc) derivative to enhance bioavailability. Enzymatic cleavage in vivo restores activity .

- SAR Studies : Synthesize analogs with varying azepane ring sizes (e.g., piperidine vs. azepane) and test against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) for binding kinetics .

Q. How can researchers mitigate instability issues during long-term storage of this compound?

Basic Research Question

Stabilization Protocols :

- Storage Conditions : Store lyophilized powder under argon at −80°C. Avoid repeated freeze-thaw cycles.

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for hydrolysis of benzyl ethers .

- Formulation : Prepare stock solutions in DMSO with 0.1% BHT to prevent oxidation. Confirm stability via UV-Vis (λ~270 nm for indole absorbance) .

Properties

IUPAC Name |

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H46N2O3/c1-34-42-30-41(49-33-37-14-8-5-9-15-37)24-25-43(42)46(44(34)38-18-22-40(23-19-38)48-32-36-12-6-4-7-13-36)31-35-16-20-39(21-17-35)47-29-28-45-26-10-2-3-11-27-45/h4-9,12-25,30H,2-3,10-11,26-29,31-33H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAHBBRIVLXMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432463 | |

| Record name | 1-[4-(2-AZEPAN-1-YL-ETHOXY)-BENZYL]-5-BENZYLOXY-2-(4-BENZYLOXY-PHENYL)-3-METHYL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198480-21-6 | |

| Record name | 1-[4-(2-(Azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198480-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-AZEPAN-1-YL-ETHOXY)-BENZYL]-5-BENZYLOXY-2-(4-BENZYLOXY-PHENYL)-3-METHYL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.